

# Molecular formula and properties of Saviprazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Saviprazole**

Cat. No.: **B1681486**

[Get Quote](#)

An In-depth Technical Guide to **Saviprazole**

## Introduction

**Saviprazole**, also known as HOE 731, is a substituted thienoimidazole derivative that belongs to the class of proton pump inhibitors (PPIs).<sup>[1]</sup> Developed by Sanofi, its primary mechanism of action involves the inhibition of the gastric H<sup>+</sup>/K<sup>+</sup>-ATPase, the final step in the secretion of gastric acid.<sup>[1][2]</sup> **Saviprazole** was investigated for the treatment of digestive system disorders and underwent clinical evaluation, reaching Phase 2 trials before its development was discontinued.<sup>[1]</sup> This guide provides a comprehensive overview of its molecular formula, properties, mechanism of action, and the experimental protocols used in its preclinical evaluation.

## Chemical and Physical Properties

**Saviprazole** is a complex organic molecule with the following key properties:

| Property            | Value                                                                                         | Reference                                                   |
|---------------------|-----------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula   | C <sub>15</sub> H <sub>10</sub> F <sub>7</sub> N <sub>3</sub> O <sub>2</sub> S <sub>2</sub>   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight    | 461.38 g/mol                                                                                  | <a href="#">[3]</a> <a href="#">[5]</a>                     |
| IUPAC Name          | 2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridin-2-yl]methylsulfinyl]-1H-thieno[3,4-d]imidazole | <a href="#">[5]</a>                                         |
| CAS Registry Number | 121617-11-6                                                                                   | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| Synonyms            | HOE 731, Saviprazol                                                                           | <a href="#">[5]</a>                                         |
| Calculated AlogP    | 4.54                                                                                          | <a href="#">[3]</a>                                         |
| Polar Surface Area  | 73.86 Å <sup>2</sup>                                                                          | <a href="#">[3]</a>                                         |
| Acidic pKa          | 8.23                                                                                          | <a href="#">[3]</a>                                         |
| Basic pKa           | 3.68                                                                                          | <a href="#">[3]</a>                                         |

## Mechanism of Action

As a proton pump inhibitor, **Saviprazole** is a prodrug that requires activation in an acidic environment.[\[1\]](#) It specifically targets the H<sup>+</sup>/K<sup>+</sup>-ATPase enzyme, also known as the proton pump, located in the secretory canaliculi of gastric parietal cells.

The mechanism involves the following steps:

- Absorption and Distribution: **Saviprazole** is absorbed into the systemic circulation and distributed to the parietal cells of the stomach.
- Acid-Catalyzed Activation: In the acidic environment of the parietal cell's secretory canaliculus, **Saviprazole** undergoes a chemical rearrangement to its active form, a sulfenamide derivative.[\[1\]](#)
- Covalent Binding and Inhibition: The activated form of **Saviprazole** forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H<sup>+</sup>/K<sup>+</sup>-ATPase.[\[7\]](#) This binding

inactivates the enzyme, preventing the final step of gastric acid secretion, which is the exchange of H<sup>+</sup> for K<sup>+</sup> ions across the apical membrane of the parietal cell.[2]

Interestingly, comprehensive pharmacological studies have indicated that **Saviprazole** has a pharmacodynamic profile that is distinct from omeprazole, the first-in-class H<sup>+</sup>/K<sup>+</sup>-ATPase inhibitor.[1]



[Click to download full resolution via product page](#)

Caption: Mechanism of H<sup>+</sup>/K<sup>+</sup> ATPase Inhibition by **Saviprazole**

## Pharmacokinetics and Pharmacodynamics

Studies in animal models have provided the following data on the pharmacokinetic and pharmacodynamic properties of **Saviprazole**.

### Pharmacokinetic Data

| Parameter             | Animal Model | Dose and Route | Value       | Reference |
|-----------------------|--------------|----------------|-------------|-----------|
| Bioavailability       | Dog          | 1 mg/kg i.d.   | ~60%        | [1][8]    |
| Elimination Half-life | Dog          | 1 mg/kg i.v.   | ~30 minutes | [1][8]    |
| Elimination Half-life | Dog          | 1 mg/kg i.d.   | ~30 minutes | [1][8]    |

### Pharmacodynamic Data

| Parameter                                | Animal Model  | Finding                                                                                                                                                                                                                                                                                               | Reference           |
|------------------------------------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Inhibition of Gastric Acid Secretion     | Dogs and Rats | Dose-dependent inhibition of gastric acid secretion. ID <sub>50</sub> values were not significantly different from omeprazole.                                                                                                                                                                        | <a href="#">[1]</a> |
| Duration of Action                       | Dogs          | The duration of action lasted for more than 24 hours and was dependent on the state of stimulation.                                                                                                                                                                                                   | <a href="#">[1]</a> |
| Comparison with Omeprazole at High Doses | Dogs          | At 1 mg/kg i.v., Saviprazole caused acid output to drop to zero, but it recovered to 90% within 30 minutes. In contrast, omeprazole completely suppressed acid output for the entire 4.5-hour observation period. This suggests a faster onset and a partially reversible inhibition for Saviprazole. | <a href="#">[1]</a> |
| Inhibition of Stimulated Acid Secretion  | Rats          | Inhibited acid secretion stimulated by histamine, deslugastrin, carbachol, and isobutylmethylxanthine e-forskolin.                                                                                                                                                                                    | <a href="#">[1]</a> |

## Experimental Protocols

The preclinical evaluation of **Saviprazole** involved several key in vivo and in vitro experiments to determine its efficacy and mechanism of action.

### In Vivo Gastric Acid Secretion Studies in Dogs

- Objective: To determine the dose-dependent inhibitory effect of **Saviprazole** on gastric acid secretion and its duration of action.
- Methodology:
  - Conscious dogs, surgically prepared with gastric fistulas, were used.
  - Gastric acid secretion was stimulated using a continuous intravenous infusion of a secretagogue (e.g., histamine).
  - **Saviprazole** was administered either intravenously (i.v.) or intraduodenally (i.d.) at various doses.
  - Gastric juice samples were collected at regular intervals through the gastric fistula.
  - The volume of gastric juice was measured, and the acid concentration was determined by titration with a standard base (e.g., NaOH) to a neutral pH.
  - Acid output was calculated as the product of the volume and acid concentration.
  - The inhibitory effect of **Saviprazole** was determined by comparing the acid output before and after drug administration.

### In Vivo Studies in Pylorus-Ligated Rats

- Objective: To assess the antisecretory activity of **Saviprazole** in a model of basal and stimulated gastric acid secretion.
- Methodology:
  - Wistar or Sprague-Dawley rats were fasted overnight with free access to water.

- Under anesthesia, a midline laparotomy was performed, and the pylorus was ligated to allow for the accumulation of gastric secretions.
- **Saviprazole** or a vehicle control was administered, typically intraduodenally.
- In some experiments, a secretagogue was administered to stimulate acid secretion.
- After a set period (e.g., 4 hours), the animals were euthanized, and the stomachs were removed.
- The gastric contents were collected, centrifuged, and the volume of the supernatant was measured.
- The acid concentration of the supernatant was determined by titration.
- The total acid output was calculated and compared between the treatment and control groups.

## In Vitro Studies with Isolated Rabbit Gastric Glands

- Objective: To investigate the direct inhibitory effect of **Saviprazole** on the proton pump in an in vitro setting.
- Methodology:
  - Gastric glands were isolated from the stomachs of New Zealand White rabbits by collagenase digestion.
  - The isolated glands were incubated in a buffered medium containing various concentrations of **Saviprazole** or a control.
  - The activity of the proton pump was assessed using two primary methods:
    - $[^{14}\text{C}]$ Aminopyrine Uptake: The accumulation of the weakly basic radiolabeled aminopyrine is an indirect measure of the acidic spaces within the gastric glands and, therefore, of proton pump activity. The radioactivity in the glands was measured by liquid scintillation counting.

- Oxygen Consumption: The H<sup>+</sup>/K<sup>+</sup>-ATPase is an energy-dependent process. Therefore, measuring oxygen consumption in the presence of a secretagogue provides an indication of the metabolic activity associated with acid secretion. An oxygen electrode was used to monitor the rate of oxygen consumption.
- The inhibitory effect of **Saviprazole** was determined by the reduction in aminopyrine uptake or oxygen consumption compared to stimulated controls.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Saviprazole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. karger.com [karger.com]
- 3. Compound: SAVIPRAZOLE (CHEMBL141450) - ChEMBL [ebi.ac.uk]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Saviprazole | C15H10F7N3O2S2 | CID 65942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Gastric acid inhibitory profile of saviprazole (HOE 731) compared to omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular formula and properties of Saviprazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1681486#molecular-formula-and-properties-of-saviprazole>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)